molecular formula C10H7N3O B056787 1H-Imidazo[4,5-f]quinolin-2(3H)-one CAS No. 117416-41-8

1H-Imidazo[4,5-f]quinolin-2(3H)-one

Cat. No. B056787
M. Wt: 185.18 g/mol
InChI Key: RXCYAQHNSRQCIJ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f]quinolin-2(3H)-one is a chemical compound with the molecular formula C10H8N4 . It is an important class of fused N-heterocyclic compounds and is used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoquinolines has been achieved via a decarboxylative cyclization under metal-free conditions . This process involves the use of α-amino acids and 2-methyl quinolines, yielding a variety of imidazoquinolines with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-f]quinolin-2(3H)-one consists of a fused ring system with an imidazole ring attached to a quinoline ring .


Chemical Reactions Analysis

The synthesis of imidazoquinolines involves a decarboxylative cyclization process . This process has been developed under metal-free conditions, which is more environmentally friendly and uses readily available starting materials .

Safety And Hazards

This compound may emit potentially toxic fumes when involved in a fire . It’s also known to induce formation of single-base substitutions and exon deletions and increases cell death in vitro in a concentration-dependent manner .

Future Directions

The future directions for this compound could involve further exploration of its potential as a vaccine adjuvant and for anticancer immunotherapy . Additionally, the development of more environmentally friendly methodologies for its synthesis is also a potential area of future research .

properties

IUPAC Name

1,3-dihydroimidazo[4,5-f]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-12-8-4-3-7-6(9(8)13-10)2-1-5-11-7/h1-5H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCYAQHNSRQCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-f]quinolin-2(3H)-one

Synthesis routes and methods

Procedure details

Quinolino[5,6-d]imidazolinone (2f) was prepared from 5-amino-6-nitroquinoline by hydrogenation and subsequent treatment with urea in diglyme. Overall yield: 91%.
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